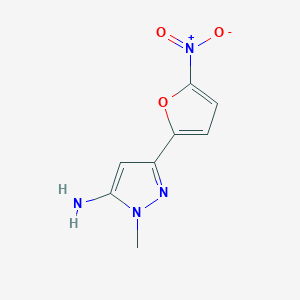
1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that features both a pyrazole and a nitrofuran moiety
Preparation Methods
The synthesis of 1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the pyrazole ring through a suitable linker.
Methylation: The final step involves the methylation of the pyrazole ring to introduce the 1-methyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under certain conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include reduced amine derivatives and substituted products.
Scientific Research Applications
1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial properties, particularly against resistant bacterial strains.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in the treatment of infections.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine involves its interaction with bacterial enzymes. The nitrofuran moiety is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
1-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine can be compared with other nitrofuran derivatives such as nitrofurantoin and furazolidone. While all these compounds share a nitrofuran moiety, this compound is unique due to the presence of the pyrazole ring, which may confer additional biological activity and specificity. Similar compounds include:
Nitrofurantoin: Used as an antimicrobial agent.
Furazolidone: Used for the treatment of bacterial and protozoal infections.
This uniqueness makes this compound a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-methyl-5-(5-nitrofuran-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H8N4O3/c1-11-7(9)4-5(10-11)6-2-3-8(15-6)12(13)14/h2-4H,9H2,1H3 |
InChI Key |
RQTBXGBKDYCEIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(O2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















